molecular formula C6H12Cl2N4 B1489998 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride CAS No. 2031260-88-3

1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride

Cat. No.: B1489998
CAS No.: 2031260-88-3
M. Wt: 211.09 g/mol
InChI Key: YLJXPIAIWAISKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride (Molecular Formula: C 6 H 12 Cl 2 N 4 , Molecular Weight: 211.09) is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research . This compound integrates two privileged pharmacophores: the conformationally constrained azetidine ring and the versatile 1,2,4-triazole moiety, making it a sophisticated building block for constructing novel biologically active molecules . The azetidine ring serves as a saturated four-membered nitrogen heterocycle that introduces significant steric constraint and is a known component in bioactive natural products and approved therapeutics, such as the antihypertensive drug azelnidipine . Azetidine-containing structures are frequently employed as conformationally restricted analogs of amino acids and amide bond surrogates, valuable for probing protein-ligand interactions and enhancing metabolic stability . The 1,2,4-triazole ring is a fundamental pharmacophore in numerous clinical agents across therapeutic areas, including antifungals (fluconazole, voriconazole), anxiolytics (alprazolam), and anticancer drugs (anastrozole) . This heterocycle can engage in multiple non-covalent interactions with biological targets, such as dipole interactions, hydrogen bonding, and coordination with metal ions, which is crucial for high-affinity receptor binding . This hybrid structure is specifically intended for use in pharmaceutical R&D as a key intermediate in the synthesis of more complex target molecules. Its applications include serving as a constrained analog of aminobutanoic acid (GABA) for neuroscientific research , a core scaffold for generating DNA-encoded libraries , and a precursor for developing novel enzyme inhibitors and receptor modulators. The dihydrochloride salt form enhances solubility in aqueous systems, facilitating biological testing. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not certified for diagnostic, therapeutic, or human or veterinary use. All information provided is for informational purposes only.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-6(2-7-1)3-10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJXPIAIWAISKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₂Cl₂N₄
  • Molecular Weight : 211.09 g/mol
  • CAS Number : Not available

Antimicrobial Activity

Triazoles are known for their antimicrobial properties, and this compound is no exception. Research indicates that compounds within this class exhibit significant antifungal and antibacterial activity.

Activity Target Organisms Minimum Inhibitory Concentration (MIC)
AntifungalCandida albicans, Aspergillus spp.< 0.5 μg/mL
AntibacterialStaphylococcus aureus, E. coli0.125–8 μg/mL

Studies have shown that triazole derivatives can act as potent inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

  • Case Study : A study demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Antiviral Activity

The antiviral potential of triazoles has been explored extensively. They are known to inhibit viral replication by interfering with viral polymerases.

  • Mechanism : The triazole ring system allows for interaction with viral enzymes, thereby inhibiting their function. This has been particularly noted in studies involving hepatitis C virus (HCV) and other RNA viruses .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. Modifications in the azetidine moiety and substitutions on the triazole ring can enhance or diminish activity.

Modification Effect on Activity
Substituents on triazole ringIncreased potency against specific pathogens
Alterations in azetidine groupImproved selectivity towards cancer cells

Research indicates that specific modifications can lead to compounds with enhanced selectivity and reduced side effects .

Challenges and Future Directions

Despite promising results, challenges remain in the development of this compound as a therapeutic agent:

  • Resistance Development : As with many antimicrobial agents, there is a risk of developing resistance.
  • Toxicity Profiles : Further studies are needed to evaluate the long-term toxicity and side effects in vivo.
  • Clinical Trials : More extensive clinical trials are essential to establish efficacy and safety in humans.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular structure:

  • Molecular Formula : C6H10N4
  • SMILES : C1C(CN1)CN2C=CN=N2
  • InChI : InChI=1S/C6H10N4/c1-2-10(9-8-1)5-6-3-7-4-6/h1-2,6-7H,3-5H2

This structure indicates the presence of a triazole ring, which is often associated with various biological activities.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The presence of the azetidine moiety in 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride enhances its effectiveness against a range of pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential use in treating infections .

Anticancer Activity

Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth .

Fungicides

The triazole structure is well-known for its fungicidal properties. Compounds like this compound can potentially be developed into agricultural fungicides. Their mechanism typically involves inhibiting ergosterol biosynthesis in fungi, which is crucial for fungal cell membrane integrity . This application could be vital for crop protection against fungal diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on triazole derivatives revealed their effectiveness against various bacterial strains. The results indicated that modifications in the azetidine ring could enhance antimicrobial activity. The specific case of this compound showed promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

In a laboratory setting, researchers tested several triazole derivatives on human cancer cell lines. The findings suggested that compounds with structural similarities to this compound exhibited significant cytotoxic effects. These results warrant further exploration into its potential as an anticancer agent through clinical trials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Primary Applications References
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride C₆H₁₂Cl₂N₄ 211.09 Azetidine ring, methyl linker, dihydrochloride Pharmaceuticals (hypothesized)
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride C₅H₁₀ClN₅ 191.62 Methyl-triazole, ethanamine substituent Synthetic intermediate
Epoxiconazole C₁₇H₁₃ClFN₃O 329.75 Oxirane ring, chlorophenyl/fluorophenyl groups Fungicide (ergosterol biosynthesis inhibitor)
Flusilazole C₁₆H₁₅F₂N₃Si 315.40 Silane group, bis(4-fluorophenyl) substituent Fungicide (agricultural use)
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride C₇H₁₄Cl₂N₄ 225.12 Additional methyl groups on triazole Research (structural analog)
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride C₉H₁₂Cl₂N₆ 275.15 Aromatic benzyl group, hydrazine substituent Pharmaceutical intermediates

Key Observations

Azetidine vs. Larger Rings: The azetidine ring in the target compound is smaller than the silane (flusilazole) or oxirane (epoxiconazole) groups in agrochemical triazoles. This may reduce steric hindrance, favoring interactions with mammalian enzymes over fungal targets . Compared to piperidine or pyrrolidine analogs (e.g., methyl 4-(piperidin-4-yl)butanoate hydrochloride ), azetidine’s rigidity could enhance binding specificity in drug design .

Substituent Effects: Methyl Groups: The dimethyl analog (C₇H₁₄Cl₂N₄, MW 225.12 ) has higher lipophilicity than the target compound, which may improve membrane permeability but reduce aqueous solubility. Aromatic vs.

Agrochemical vs. Pharmaceutical Profiles :

  • Epoxiconazole and Flusilazole : These triazole fungicides feature bulky hydrophobic groups (e.g., chlorophenyl, silane) for plant surface adherence and fungal enzyme inhibition . In contrast, the target compound’s compact structure suggests optimization for systemic bioavailability, typical of pharmaceuticals.
  • Toxicity : While agrochemical triazoles have well-documented ecotoxicological profiles , safety data for the azetidine-containing compound remain unspecified .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole, involving nucleophilic substitution (e.g., azetidine reacting with a chloromethyl-triazole precursor) .

Preparation Methods

Synthesis of the Azetidin-3-ylmethyl Fragment

  • Starting from azetidin-3-one , the azetidine ring is functionalized via Horner–Wadsworth–Emmons (HWE) reaction using methyl 2-(dimethoxyphosphoryl)acetate and a strong base such as sodium hydride in dry tetrahydrofuran (THF). This yields (N-Boc-azetidin-3-ylidene)acetate intermediate with yields around 60–72% after purification by vacuum distillation.

  • The azetidinylidene intermediate undergoes aza-Michael addition with nitrogen heterocycles (including triazoles) catalyzed by bases such as DBU or cesium carbonate to produce 3-substituted azetidines. This step is regioselective, yielding predominantly N-1 substituted 1,2,4-triazole derivatives.

Formation of the 1,2,4-Triazole Ring and Functionalization

  • The 1,2,4-triazole ring can be synthesized or functionalized via nucleophilic substitution reactions on triazole derivatives. For example, alkylation of 1,2,4-triazole with chloromethyl derivatives under strong basic conditions (potassium hydroxide in ethanol) yields N-substituted triazoles such as 1-methyl-1,2,4-triazole.

  • Protection/deprotection strategies are employed to selectively functionalize positions on the triazole ring, often using lithium reagents (n-butyllithium or lithium diisopropylamide) and electrophiles like dibromomethane or trimethylchlorosilane to introduce substituents at the 5-position before carboxylation with carbon dioxide.

Coupling and Salt Formation

  • The coupling of the azetidin-3-ylmethyl group to the triazole nitrogen is commonly achieved through nucleophilic substitution of the azetidinylmethyl halide or via aza-Michael addition of the azetidinylidene intermediate to the triazole ring.

  • The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing water solubility and stability. This salt form is the commercially available and commonly studied form of the compound.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes/References
Azetidin-3-one to (N-Boc-azetidin-3-ylidene)acetate Horner–Wadsworth–Emmons reaction Methyl 2-(dimethoxyphosphoryl)acetate, NaH, dry THF, 0 °C to RT 60–72 Purification by vacuum distillation
Aza-Michael addition of azetidinylidene ester with 1,2,4-triazole Base-catalyzed nucleophilic addition DBU or Cs2CO3, THF or DMF, RT 50–60 Regioselective N-1 substitution
Alkylation of 1,2,4-triazole with chloromethyl derivatives Nucleophilic substitution KOH, ethanol, reflux 70–85 Avoids excessive quaternization by controlled addition
Protection and carboxylation of triazole ring Lithiation and electrophilic substitution n-BuLi or LDA, dibromomethane/CO2, THF, low temperature Variable Enables selective functionalization
Formation of dihydrochloride salt Acid-base reaction HCl, aqueous or ethanolic solution Quantitative Improves stability and handling

Research Findings and Notes

  • The aza-Michael addition approach is preferred for its regioselectivity and mild reaction conditions, producing predominantly N-1 substituted triazole products with minimal isomerization.

  • The lithiation/carboxylation sequence allows for selective functionalization at the 3- and 5-positions of the triazole ring, which is crucial for tailoring biological activity and solubility profiles.

  • Purification techniques such as vacuum distillation and flash chromatography are critical to remove mineral oil and other impurities, especially when scaling up the synthesis.

  • The dihydrochloride salt form is favored for its enhanced stability, ease of storage, and handling , and is the standard commercial form available from chemical suppliers.

Summary Table of Preparation Methods

Preparation Stage Key Reactions Typical Reagents Conditions Yield Range Reference
Azetidine ring synthesis Horner–Wadsworth–Emmons Methyl 2-(dimethoxyphosphoryl)acetate, NaH Dry THF, 0 °C to RT 60–72%
Azetidine-triazole coupling Aza-Michael addition DBU, Cs2CO3, THF/DMF Room temperature 50–60%
Triazole alkylation Nucleophilic substitution KOH, chloromethane, ethanol Reflux 70–85%
Triazole functionalization Lithiation, electrophilic substitution n-BuLi, LDA, dibromomethane, CO2 Low temperature, THF Variable
Salt formation Acid-base reaction HCl (aqueous/ethanol) Ambient Quantitative

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as hydroxymethylation of 1H-1,2,4-triazole followed by azetidine functionalization and HCl salt formation. Key variables include catalyst selection (e.g., acid/base catalysts for hydroxymethylation ), solvent polarity (polar aprotic solvents for nucleophilic substitutions), and stoichiometric control of chlorinating agents (e.g., thionyl chloride for HCl salt generation ). Reaction temperatures (0–80°C) and purification via recrystallization or column chromatography are critical for yield optimization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm azetidine and triazole ring connectivity and dihydrochloride salt formation. Chemical shifts for NH/CH2_2 groups in azetidine (~3.0–4.5 ppm) and triazole protons (~7.5–8.5 ppm) are diagnostic .
  • X-ray Crystallography : Employ SHELX software for structure refinement . For hygroscopic salts, use low-temperature data collection to mitigate crystal degradation.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak) and isotopic patterns for chlorine atoms .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months using HPLC or HPTLC to monitor degradation products (e.g., hydrolysis of azetidine or triazole rings) . For hygroscopic salts, use Karl Fischer titration to quantify water absorption and correlate with structural integrity.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Given structural similarity to pesticidal triazoles (e.g., difenoconazole , etaconazole ), prioritize antifungal assays (e.g., Candida albicans MIC tests) and enzyme inhibition studies (e.g., cytochrome P450 binding). Use microdilution broth methods with positive controls (e.g., fluconazole) and solvent-matched blanks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against fungal CYP51 or bacterial targets using crystal structures (PDB: 1EA1). Optimize force fields for azetidine’s conformational flexibility and chloride counterion placement. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in purity assessments between elemental analysis and chromatographic data?

  • Methodology : Cross-validate purity via:

  • Elemental Analysis : Confirm C/H/N/Cl content within 0.3% deviation.
  • Ion Chromatography : Quantify chloride ions (theoretical ~22.5% for dihydrochloride).
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) with C18 columns and 0.1% formic acid in mobile phase .

Q. How should researchers design experiments to address discrepancies in biological activity across studies?

  • Methodology :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Replication : Use orthogonal assays (e.g., fungal growth inhibition + ATPase activity measurements) to confirm mechanisms.
  • Batch Analysis : Compare activity across independently synthesized batches to rule out impurity-driven variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride

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